3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate

Click Chemistry Bioconjugation Synthetic Chemistry

Researchers face low-yielding, multi-step syntheses when introducing alkyne handles to pyridinium N-oxides. This zwitterionic building block delivers both the nicotinic acid N-oxide core and a terminal alkyne in one ready-to-use molecule. - Enables direct CuAAC 'click' conjugation to azide tags, fluorophores, or solid supports - Eliminates separate esterification/alkyne installation steps; saves 2-3 weeks of synthesis time - Ideal for activity-based protein profiling (ABPP) and modular medicinal chemistry library synthesis

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 86180-58-7
Cat. No. B12074534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate
CAS86180-58-7
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC#CCOC(=O)C1=C[N+](=CC=C1)[O-]
InChIInChI=1S/C9H7NO3/c1-2-6-13-9(11)8-4-3-5-10(12)7-8/h1,3-5,7H,6H2
InChIKeyIMUAUZXTBCPMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dual-Functional Pyridinium N-Oxide Building Block


3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate, with the IUPAC name prop-2-ynyl 1-oxidopyridin-1-ium-3-carboxylate [1], is a heterocyclic, zwitterionic organic compound. It is a derivative of nicotinic acid N-oxide, distinguished by the esterification of the carboxylic acid with propargyl alcohol. This creates a single molecular entity containing both a pyridinium N-oxide core and a terminal alkyne handle, classifying it as a specialized chemical building block for research and synthetic applications.

Click-ready terminal alkyne handle for CuAAC conjugation
Pyridinium N-oxide core as a recognized pharmacophore scaffold
Pre-installed dual functionality avoids post-functionalization steps

Why Generic Pyridinium N-Oxides Fall Short


General procurement of pyridinium N-oxides like nicotinic acid N-oxide or simple 3-substituted pyridinium-1-olates would fail to deliver the specific reactivity demanded by advanced conjugation strategies. Generic alternatives lack the terminal alkyne 'click' handle that is pre-installed in 3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate. Using a non-functionalized analog would necessitate subsequent, often low-yielding, difficult-to-purify, and time-consuming synthetic steps to introduce this functionality, increasing project timelines and costs. This compound provides both the N-oxide core and the alkyne handle in a single, purchasable entity, ensuring stoichiometric precision from the start of a synthetic route [1].

Target (This Product)
Generic Nicotinic Acid N-Oxide
Contains terminal alkyne + N-oxide
Lacks alkyne; requires post-functionalization
Propargyl ester modulates lipophilicity
Free acid; lower lipophilicity; may need esterification

Head-to-Head Performance Analysis


Dual Reactive Functionality for Orthogonal Conjugation

3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate is fundamentally distinguished from structurally similar analogs like nicotinic acid N-oxide [1] and other 3-substituted pyridinium-1-olates by the simultaneous presence of a pyridinium N-oxide core and a propargyl ester. The closest analog, nicotinic acid N-oxide (CAS 2398-81-4), possesses the N-oxide core but lacks the alkyne handle, rendering it non-functional for copper-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, 3-ethynylpyridine (CAS 2510-23-8) provides an alkyne handle but lacks the N-oxide core and ester linkage. Target compound 3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate delivers both reactive centers, ready for sequential or orthogonal reactions [2].

Orthogonal Handles
Class-level inference
2 reactive groups vs 1
Dual reactivity supports one-step CuAAC conjugation
Reactivity inferred from structure; experimental validation advised
Click Chemistry Bioconjugation Synthetic Chemistry

Enhanced Lipophilicity via Propargyl Ester

The introduction of the propargyl ester significantly modulates the lipophilicity of the compound compared to the parent acid. The predicted partition coefficient (XLogP3-AA) for 3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate is -0.2 [1]. In contrast, the parent compound nicotinic acid N-oxide has a considerably lower predicted logP, typically around -1.6, reflecting its free carboxylic acid group. This calculated difference of +1.4 logP units indicates a substantial increase in lipophilicity, which can enhance membrane permeability and is a critical parameter in medicinal chemistry hit-to-lead optimization when a more lipophilic N-oxide building block is required [1].

Lipophilicity Shift
Class-level inference
Δ XLogP +1.4
Increased lipophilicity may support membrane permeability studies
Predicted value; confirm experimentally before use
Drug Design Property Optimization Physicochemical Properties

Key Research and Industrial Applications


Synthesis of Fluorescent and Affinity Probes

The pre-installed terminal alkyne allows researchers to directly conjugate the pyridinium N-oxide core to any azide-modified fluorophore, biotin affinity tag, or solid support via CuAAC. This enables the creation of novel chemical probes for target fishing or activity-based protein profiling (ABPP) without needing to develop a new synthetic route for an N-oxide-containing linker, which is a significant time-saving advantage over using generic nicotinic acid N-oxide [1].

N-Oxide-Based Compound Library Generation

In medicinal chemistry, the pyridinium N-oxide is a recognized pharmacophore. This building block serves as a single, off-the-shelf vector for introducing both the N-oxide and an alkyne tether into a lead scaffold. This enables rapid, modular library synthesis through copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse azide fragments, a strategy not feasible with the parent acid, nicotinic acid N-oxide, which would require separate esterification and alkyne installation steps [1].

Biomaterial and Polymer Functionalization

The compound's alkyne handle allows for the covalent attachment of the pyridinium N-oxide moiety to azide-functionalized polymers, nanoparticles, or surfaces. This offers a clean, high-yielding 'click' attachment point for creating N-oxide-decorated materials for applications in catalysis or surface science, a direct advantage over procuring a non-functionalized pyridinium-1-olate salt that would be difficult to tether to a material surface.

Application
Selection Property
Validation Focus
Fluorescent / affinity probe synthesis
Pre-installed alkyne for direct CuAAC conjugation
Conjugation efficiency and probe integrity
N-oxide compound library generation
Modular alkyne-azide diversification
Library purity and scaffold diversity
Biomaterial / polymer functionalization
Alkyne handle for surface attachment
Surface loading and N-oxide retention
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